GTP TRIS SALT
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Overview
Description
GTP TRIS SALT is a useful research compound. Its molecular formula is C22H49N8O23P3 and its molecular weight is 886.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Chemosensing of Guanosine Triphosphate
Guanosine triphosphate (GTP) is identified as a key biomarker in various cellular processes and human diseases. A study by Bazany‐Rodríguez et al. (2020) synthesized a fluorescent dinuclear complex, demonstrating its ability as a chemosensor for GTP in water, showing selectivity toward GTP over other anions. This application is significant in biomedical research for detecting GTP levels in biological samples, contributing to disease diagnosis and cellular process monitoring (Bazany‐Rodríguez et al., 2020).
2. Interaction with Dopamine Receptors
Research by Creese, Usdin, and Snyder (1979) demonstrated that GTP and diphosphate nucleotides can modulate the binding of agonist ligands to dopamine receptors. This finding suggests that GTP plays a role in the regulation of neurotransmitter systems, potentially influencing neurological functions and disorders (Creese, Usdin, & Snyder, 1979).
3. Role in Ribosomal Function
The study by Maassen and Möller (1978) investigated the role of a photoreactive GTP analogue in ribosomal functions. Their findings indicated a specific binding and interaction of GTP with ribosomal proteins, highlighting its importance in protein synthesis and ribosomal activities (Maassen & Möller, 1978).
4. Analysis of Polyphosphonate Salts
Ballantine, Games, and Slater (1997) used electrospray mass spectrometry for analyzing polyphosphonated alkali metal salts including guanosine 5-triphosphate trisodium salt. Their research contributes to analytical chemistry, providing insights into the structural analysis and properties of GTP salts (Ballantine, Games, & Slater, 1997).
5. Regulation of Brain Adenylate Cyclase
A study by Menkes, Rasenick, Wheeler, and Bitensky (1983) found that GTP analogs enhance the activation of adenylate cyclase in brain membranes, suggesting GTP's role in modulating brain signaling pathways, potentially influencing psychiatric and neurological conditions (Menkes, Rasenick, Wheeler, & Bitensky, 1983).
Mechanism of Action
Target of Action
The primary target of GTP TRIS SALT is the signal transducing G proteins . These proteins play a crucial role in various cellular processes, including proliferation and differentiation .
Mode of Action
This compound interacts with its targets by activating the G proteins . This activation can induce multiple protein kinase mediated cascade reactions, leading to a variety of cellular behaviors .
Biochemical Pathways
This compound is involved in channeling chemical energy into specific biosynthetic pathways . It functions as a carrier of phosphates and pyrophosphates . It also plays a key role in miRNA-myogenic regulator factor modulation .
Pharmacokinetics
This compound is supplied as a 100 mM aqueous solution titrated to pH 7.3-7.5 with Tris base . It is extremely stable, with greater than 99% purity, and is free of nuclease activities . It is soluble in water to 75 mM .
Result of Action
The activation of G proteins by this compound leads to a variety of cellular behaviors, such as cell proliferation and differentiation . It also enhances myogenic cell differentiation .
Action Environment
This compound is stable for 3 years at -20°C, and after multiple freeze-thaw cycles . Environmental factors such as temperature and pH can influence its action, efficacy, and stability .
Safety and Hazards
Future Directions
Guanosine based nucleotides, especially GTP, serve as important and independent regulatory factors for development and diverse cellular functions such as differentiation, metabolism, proliferation, and survival in multiple tissues . Future research may focus on developing new and potential therapeutic strategies to combat diseases like cancer, hypoxia, etc .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Tritromethamine guanosine triphosphate involves the coupling of Tritromethamine with guanosine triphosphate through a series of reactions.", "Starting Materials": [ "Guanosine", "Triphosphoric acid", "Tritromethamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethanol" ], "Reaction": [ "Step 1: Guanosine is converted to guanosine monophosphate (GMP) by reacting with triphosphoric acid in the presence of sodium hydroxide.", "Step 2: GMP is then converted to guanosine diphosphate (GDP) by reacting with triphosphoric acid in the presence of sodium hydroxide.", "Step 3: GDP is then converted to guanosine triphosphate (GTP) by reacting with triphosphoric acid in the presence of sodium hydroxide.", "Step 4: Tritromethamine is reacted with hydrochloric acid to form Tritromethamine hydrochloride.", "Step 5: Tritromethamine hydrochloride is then reacted with sodium hydroxide to form Tritromethamine.", "Step 6: Tritromethamine is then coupled with GTP in the presence of sodium chloride and ethanol to form Tritromethamine guanosine triphosphate." ] } | |
CAS No. |
103192-46-7 |
Molecular Formula |
C22H49N8O23P3 |
Molecular Weight |
886.6 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.3C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;3*5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);3*6-8H,1-3,5H2/t3-,5-,6-,9-;;;/m1.../s1 |
InChI Key |
UXNOYHQEVMMTDK-CYCLDIHTSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
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